

molecular weight of 1-Phenyl-2-pyrimidin-4-ylethanone

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Compound of Interest

Compound Name: **1-Phenyl-2-pyrimidin-4-ylethanone**

Cat. No.: **B019047**

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An In-depth Technical Guide on **1-Phenyl-2-pyrimidin-4-ylethanone**

This guide provides a comprehensive overview of **1-Phenyl-2-pyrimidin-4-ylethanone**, a heterocyclic ketone of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest for researchers in drug discovery and development.^[1] This document details the physicochemical properties, a putative synthesis protocol, and the potential biological context of this molecule.

Physicochemical Data

The fundamental properties of **1-Phenyl-2-pyrimidin-4-ylethanone** are summarized below. The molecular weight is calculated based on its chemical formula.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ N ₂ O
Molecular Weight	198.22 g/mol
IUPAC Name	1-phenyl-2-(pyrimidin-4-yl)ethanone
Canonical SMILES	C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Appearance	Expected to be a solid at room temperature

Synthetic Protocol: Friedel-Crafts Acylation

A plausible method for the synthesis of **1-Phenyl-2-pyrimidin-4-ylethanone** is the Friedel-Crafts acylation. The following protocol is adapted from established methods for synthesizing similar aryl ketones.[\[2\]](#)

Materials

- Benzene (C₆H₆)
- 2-(Pyrimidin-4-yl)acetyl chloride (C₆H₅CIN₂O)
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (CH₂Cl₂)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

Equipment

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Ice bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure

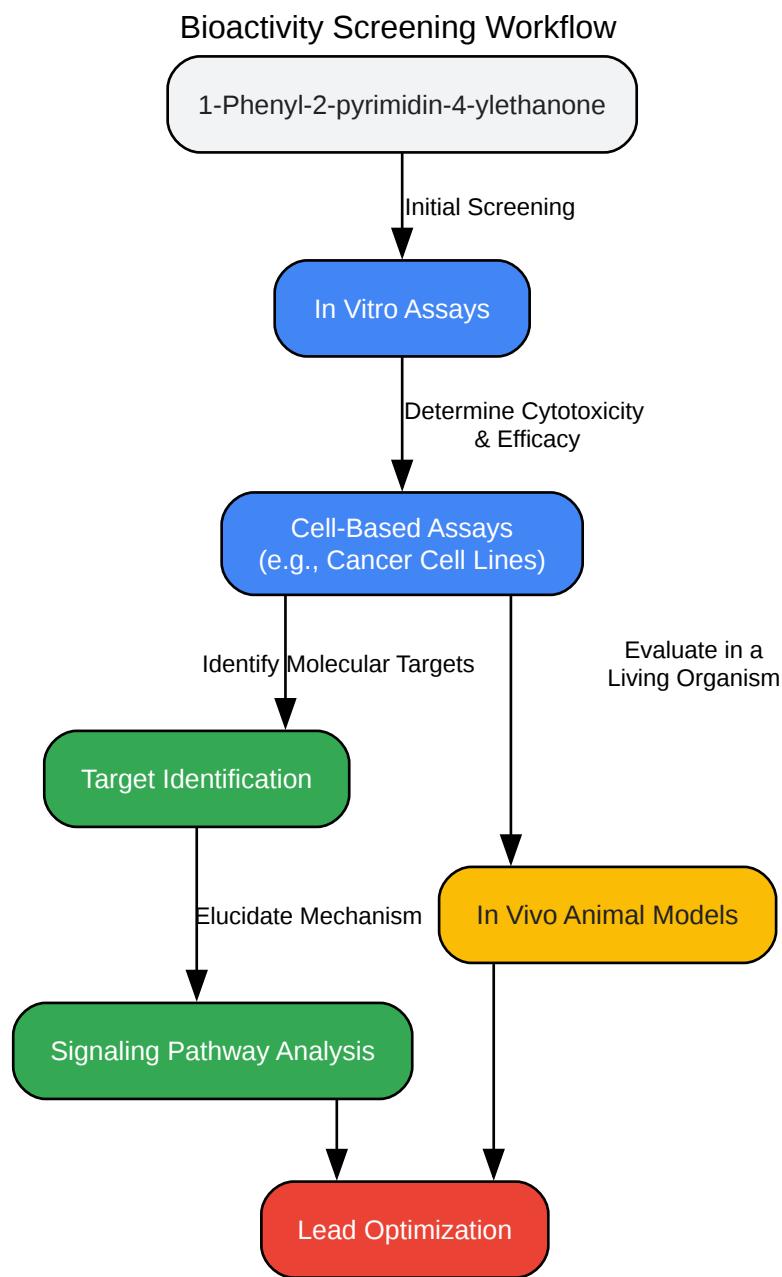
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add benzene (1.0 eq) and dry dichloromethane.
- Cooling: Cool the solution to 0-5°C in an ice bath.
- Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature is maintained.
- Addition of Acylating Agent: Slowly add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
- Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.
- Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1N hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from ethanol to yield **1-Phenyl-2-pyrimidin-4-ylethanone**.

Biological and Pharmacological Context

Pyrimidine is a fundamental nucleus in DNA and RNA and is associated with a wide array of biological activities.^[1] Derivatives of pyrimidine have been reported to possess significant biological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.^[1] The incorporation of a phenyl ethanone moiety to the pyrimidine ring may modulate these activities and introduce novel pharmacological properties.

Potential Signaling Pathway Involvement

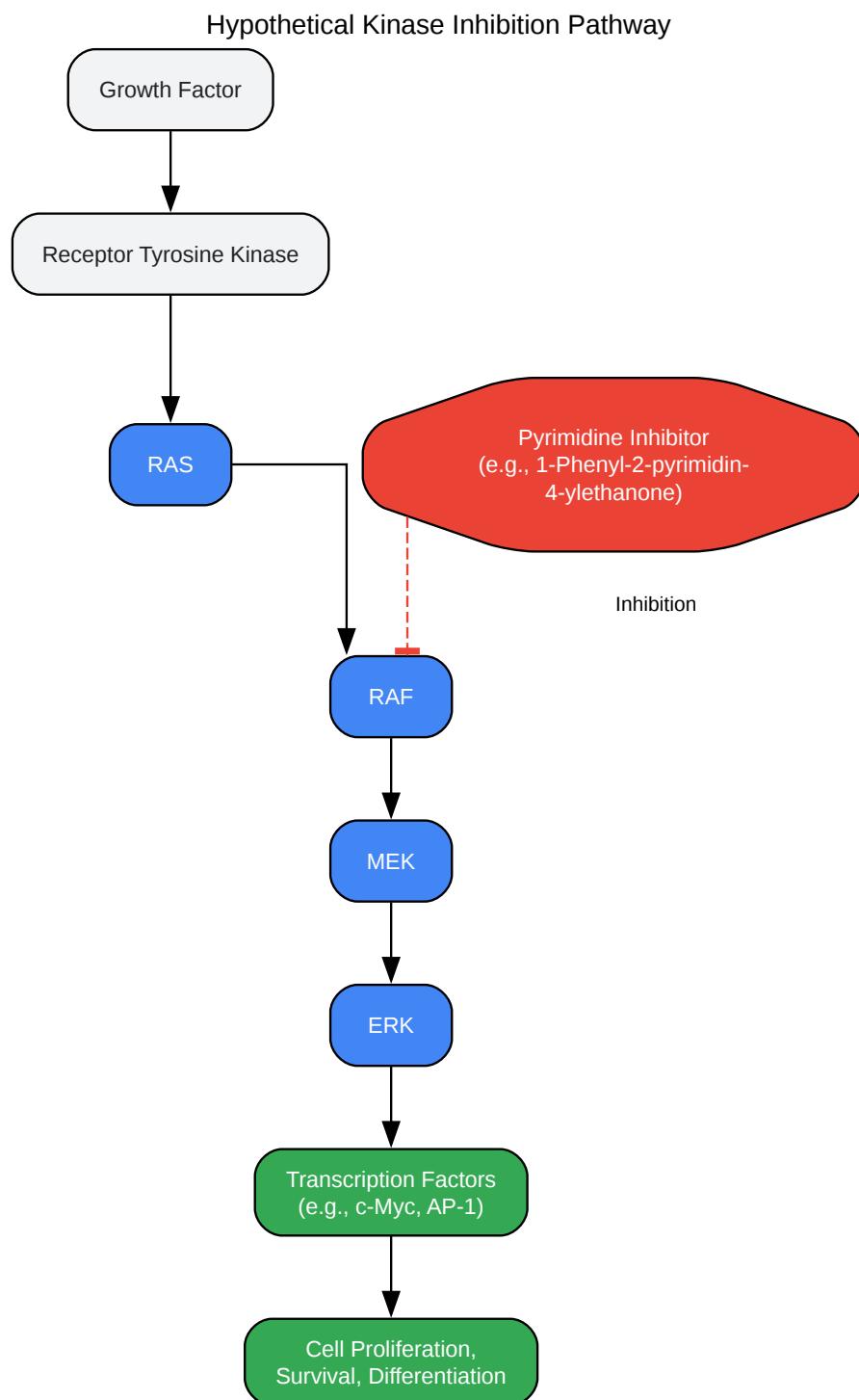
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that **1-Phenyl-2-pyrimidin-4-ylethanone** could interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival. The diagram below illustrates a simplified workflow for screening the bioactivity of a novel compound like **1-Phenyl-2-pyrimidin-4-ylethanone**.



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Caption: A workflow for evaluating the biological activity of a novel compound.

The following diagram illustrates a hypothetical interaction of a pyrimidine-based inhibitor with a generic kinase signaling cascade.



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Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

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References

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